Cas no 2228770-55-4 (methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate)

methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate
- 2228770-55-4
- EN300-1761973
- methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate
-
- インチ: 1S/C12H19N3O2/c1-15(2)11-6-4-9(8-14-11)10(13)5-7-12(16)17-3/h4,6,8,10H,5,7,13H2,1-3H3
- InChIKey: BLVQVHOUSBCTQT-UHFFFAOYSA-N
- SMILES: O(C)C(CCC(C1C=NC(=CC=1)N(C)C)N)=O
計算された属性
- 精确分子量: 237.147726857g/mol
- 同位素质量: 237.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 68.4Ų
methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1761973-0.25g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1761973-0.05g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1761973-5g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1761973-0.1g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1761973-5.0g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1761973-2.5g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1761973-10g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1761973-1g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1761973-0.5g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1761973-10.0g |
methyl 4-amino-4-[6-(dimethylamino)pyridin-3-yl]butanoate |
2228770-55-4 | 10g |
$5590.0 | 2023-05-23 |
methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoate 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
methyl 4-amino-4-6-(dimethylamino)pyridin-3-ylbutanoateに関する追加情報
Introduction to Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate (CAS No. 2228770-55-4)
Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate, a compound with the chemical identifier CAS No. 2228770-55-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including amino and dimethylamino substituents, as well as its pyridine core, makes it a versatile scaffold for designing novel therapeutic agents.
The molecular formula of Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate can be expressed as C12H20N2O2. This notation highlights the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. The specific arrangement of these atoms contributes to the compound's unique chemical properties and reactivity. Such structural features are often exploited in the synthesis of biologically active molecules, making this compound a valuable asset in the pharmaceutical industry.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways. Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate has been investigated for its potential role in modulating enzymes and receptors involved in inflammatory and neurodegenerative diseases. Its dual functionality, stemming from the presence of both basic and acidic groups, allows it to interact with a wide range of biological targets. This characteristic is particularly advantageous in drug design, where selectivity and potency are paramount.
The synthesis of Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework. These synthetic strategies not only ensure high yield but also minimize the formation of undesired byproducts. The optimization of these processes is crucial for large-scale production and cost-effective manufacturing.
One of the most compelling aspects of Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate is its potential in preclinical research. Studies have demonstrated that derivatives of this compound exhibit promising pharmacological effects in vitro and in vivo. For instance, research indicates that certain analogs may inhibit the activity of kinases associated with cancer progression or modulate neurotransmitter release in neurological disorders. These findings underscore the importance of continued investigation into this class of compounds.
The development of novel drug candidates often relies on high-throughput screening (HTS) techniques to identify molecules with desirable biological activity. Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate has been utilized in HTS campaigns to screen for compounds that interact with specific protein targets. The results from these screenings have provided valuable insights into its mechanism of action and have guided further structural optimization efforts. Such approaches are integral to accelerating the discovery process in modern drug development.
In addition to its therapeutic potential, Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate serves as a valuable tool for academic research. Its complex structure allows researchers to explore various chemical transformations and develop new synthetic protocols. These advancements not only contribute to the field but also enhance our understanding of molecular interactions at a fundamental level. The compound's versatility makes it an attractive candidate for interdisciplinary studies involving chemistry, biology, and pharmacology.
The safety profile of Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate is another critical consideration in its application. Preclinical toxicology studies have been conducted to assess its acute and chronic effects on experimental models. These studies aim to identify any potential hazards associated with the compound and establish safe dosage ranges for further testing. Compliance with regulatory guidelines ensures that any subsequent clinical trials are conducted ethically and responsibly.
The future prospects for Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate are bright, given its multifaceted potential applications. Ongoing research efforts are focused on refining synthetic routes to improve yield and scalability while exploring new derivatives with enhanced pharmacological properties. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to drive innovation in this area.
In conclusion, Methyl 4-amino-4,6-(dimethylamino)pyridin-3-ylbutanoate (CAS No. 2228770-55-4) stands out as a promising compound with significant implications for pharmaceutical research and development. Its unique structural features and biological activity make it a valuable asset in the quest for novel therapeutic agents. As scientific understanding continues to evolve, this compound is poised to play a pivotal role in addressing some of today's most pressing medical challenges.
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